4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-9-16(13-18(14)22-12-4-3-5-19(22)23)21-20(24)15-7-10-17(25-2)11-8-15/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPITXDLNXWORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate precursor.
Coupling Reaction: The intermediate is then coupled with a methoxy-substituted benzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of alcohol-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives with Kinase-Targeting Substituents
Imatinib (Gleevec/Glivec)
- Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide .
- Key Differences: Replaces the 2-oxopiperidin-1-yl group with a pyrimidinylamino-pyridine moiety. Contains a methylpiperazine side chain instead of the 2-oxopiperidin ring.
- Functional Impact :
CHMFL-ABL/KIT-155 (Compound 34)
- Structure: 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide .
- Key Differences: Substitutes the 2-oxopiperidin with a nicotinoylpiperidinyl-oxy group. Incorporates a trifluoromethylphenyl ring for enhanced lipophilicity and target affinity.
- Functional Impact: Demonstrated potent inhibition of ABL (IC₅₀: 46 nM) and c-KIT (IC₅₀: 75 nM) kinases, attributed to the nicotinoyl group’s hinge-binding interactions . The trifluoromethyl group improves membrane permeability compared to the methyl group in the target compound .
Analogs with Heterocyclic Modifications
Quinazoline-Linked Benzamides (Compounds 17–23)
- Structures: Compound 17: 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide . Compound 19: 4-Methyl-3-(2-(4-methylpiperazin-1-yl)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide .
- Key Differences :
- Replace the 2-oxopiperidin-1-ylphenyl group with quinazoline cores bearing piperidine or piperazine substituents.
- Functional Impact: High purity (>99% by HPLC) and yields (69–86%) indicate robust synthetic accessibility .
Thiazole-Containing Benzamides
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as a derivative of Apixaban, is a compound that has gained significant attention in medicinal chemistry due to its biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxy group.
- A piperidinone moiety.
- A benzamide functionality.
Its molecular formula is with a molecular weight of approximately 374.5 g/mol. The presence of the methoxy group enhances its chemical reactivity and biological activity compared to other related compounds.
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide acts primarily as a direct inhibitor of activated factor X (FXa) , a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, leading to decreased platelet aggregation and prevention of clot formation. This mechanism makes it particularly valuable in anticoagulation therapy.
Pharmacokinetics
Research indicates that this compound exhibits:
- Good bioavailability : It is effectively absorbed into the bloodstream.
- Low clearance rates : This suggests prolonged action within the body, making it suitable for therapeutic use.
Biological Activity and Applications
The primary biological activity of 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is its anticoagulant effect. Its applications include:
- Treatment and prevention of thromboembolic disorders.
- Potential use in various cardiovascular diseases due to its ability to modulate blood coagulation.
Comparative Analysis
To better understand the unique aspects of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3-(2-Oxopiperidin-1-yl)phenyl)benzenesulfonamide | Lacks methoxy group | Similar core structure but different reactivity |
| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Simple sulfonamide structure | No piperidinone component |
| N-(piperidin-1-yl)benzenesulfonamide | Contains piperidine but not oxo | Different pharmacological profile |
The presence of the methoxy group in 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide significantly influences its binding affinity and selectivity towards target enzymes like FXa, potentially leading to more effective therapeutic agents.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings. For instance:
- Anticoagulation Studies : In clinical trials evaluating FXa inhibitors, compounds similar to 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide demonstrated significant reductions in thrombotic events compared to traditional anticoagulants.
- Pharmacological Evaluations : Studies have shown that derivatives exhibit comparable or superior efficacy against thrombin generation compared to existing treatments like Warfarin and Dabigatran.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and what reaction conditions optimize yield?
The synthesis typically involves condensation of substituted benzoic acid derivatives with amine-containing intermediates. For example, coupling 4-methoxybenzoic acid with 4-methyl-3-(2-oxopiperidin-1-yl)aniline using carbodiimide-based coupling agents (e.g., DCC or EDC·HCl) with DMAP as a catalyst in anhydrous dichloromethane or DMF under reflux (60–80°C) achieves yields of 60–75% . Continuous flow reactors can enhance purity (>95%) by minimizing side reactions .
Q. How can NMR and mass spectrometry (MS) validate the structural integrity of this compound?
1H NMR should confirm the presence of key protons: methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and piperidinone carbonyl signals (δ 2.5–3.5 ppm for methyl/piperidine protons; δ ~170 ppm in 13C NMR for the oxopiperidinone carbonyl). High-resolution MS (HRMS) should match the molecular ion [M+H]+ at m/z 381.18 (C21H24N2O3) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination via fluorescence polarization).
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values <10 µM indicating potency .
- Solubility : HPLC-based quantification in PBS (pH 7.4) or DMSO for pharmacokinetic profiling .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity between studies be resolved?
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or biological assay protocols. Reproducibility can be ensured by:
- Standardizing synthetic steps (e.g., inert atmosphere for moisture-sensitive reactions) .
- Validating bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
- Cross-referencing analytical data (e.g., comparing NMR shifts with PubChem entries) .
Q. What computational strategies predict the compound’s metabolic stability and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The methoxy and oxopiperidinone groups often form hydrogen bonds with catalytic residues .
- ADMET prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP450 interactions) and blood-brain barrier permeability .
Q. How does modifying the oxopiperidinone or methoxy groups affect bioactivity?
Structure-activity relationship (SAR) studies show:
- Oxopiperidinone replacement with morpholine (as in related compounds) reduces kinase inhibition by ~40%, highlighting its role in target binding .
- Methoxy group removal decreases solubility (logP increases by 1.2) but enhances membrane permeability in Caco-2 assays .
Q. What advanced purification techniques address challenges in isolating high-purity batches?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min) to resolve polar byproducts.
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/heptane) to obtain single crystals for X-ray diffraction validation .
Methodological Considerations
Q. How should researchers design dose-response studies to assess toxicity in primary cell lines?
- Use a logarithmic concentration range (0.1–100 µM) with 6–8 data points.
- Include controls (e.g., DMSO vehicle, staurosporine as apoptosis inducer).
- Measure caspase-3/7 activity or ATP levels (via CellTiter-Glo) for mechanistic insights .
Q. What strategies mitigate amide bond hydrolysis during long-term storage?
- Store lyophilized powder at −80°C under argon.
- Avoid aqueous buffers (use DMSO stock solutions with desiccants) .
Q. How can researchers validate off-target effects in kinase profiling studies?
- Utilize kinome-wide screening panels (e.g., DiscoverX KINOMEscan) to quantify selectivity scores (% inhibition at 1 µM).
- Compare with known inhibitors (e.g., imatinib for Abl kinase) to identify unique binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
